

CAS number and physical properties of 1,3-Diaminotetrafluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diaminotetrafluorobenzene

Cat. No.: B074364

[Get Quote](#)

In-Depth Technical Guide to 1,3-Diaminotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-Diaminotetrafluorobenzene** (CAS Number: 1198-63-6), a fluorinated aromatic diamine with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. This document consolidates its core physical and chemical properties, provides a detailed synthesis protocol, and explores its known biological implications.

Chemical Identity and Physical Properties

1,3-Diaminotetrafluorobenzene, also known as 2,4,5,6-tetrafluorobenzene-1,3-diamine, is a stable, fluorinated aromatic compound.^{[1][2]} Its chemical structure consists of a benzene ring substituted with two amino groups at the 1 and 3 positions and four fluorine atoms.

CAS Number: 1198-63-6^{[1][2]}

Molecular Formula: C₆H₄F₄N₂^{[2][3][4]}

Molecular Weight: 180.1 g/mol ^[3]

A summary of its key physical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of **1,3-Diaminotetrafluorobenzene**

Property	Value	Source(s)
Appearance	White to light yellow or light orange powder/crystal	[1][2]
Melting Point	128.0 to 132.0 °C / 143.5-145.0 °C	[1][4]
Boiling Point	213.1 ± 35.0 °C (Predicted)	[4][5]
Density	1.624 ± 0.06 g/cm³ (Predicted)	[4][5]
Solubility	Soluble in Methanol	[5]
pKa	1.15 ± 0.10 (Predicted)	[2]
Flash Point	90.5 ± 16.6 °C	[4]
Vapor Pressure	0.167 mmHg at 25°C	[4]
Refractive Index	1.539	[4]

Synthesis Protocol

While various methods exist for the synthesis of fluorinated anilines and related compounds, a general and illustrative protocol for the preparation of 1,3-diaminobenzene derivatives involves a multi-step process starting from m-phenylenediamine. This can be adapted for the synthesis of its fluorinated analogs.

Experimental Protocol: Synthesis of a 1,3-Diaminobenzene Derivative

This protocol outlines a general three-step synthesis involving amidation, C-N bond coupling, and hydrolysis.

Step 1: Amidation

- Dissolve m-phenylenediamine in a suitable solvent such as chloroform.

- Add the solution dropwise to acetic anhydride.
- A solid precipitate of N-(3-acetamidophenyl)acetamide will form.
- Filter the solid and wash it thoroughly with water.

Step 2: C-N Bond Coupling

- Combine N-(3-acetamidophenyl)acetamide, a cuprous dimethyl sulfide complex catalyst (e.g., CuBr.SMe₂ or CuCl.SMe₂), and a base.
- Disperse the mixture in an organic solvent.
- Add a halogenated hydrocarbon and heat the reaction mixture. This step is crucial for forming the desired C-N bonds.

Step 3: Hydrolysis

- Subject the product from the coupling reaction to hydrolysis using a suitable solvent such as ethanol, propanol, isopropanol, or n-butanol to yield the final 1,3-diaminobenzene derivative.

This generalized protocol is based on the synthesis of 1,3-diaminobenzene derivatives and may require optimization for the specific synthesis of **1,3-Diaminotetrafluorobenzene**.^[6]

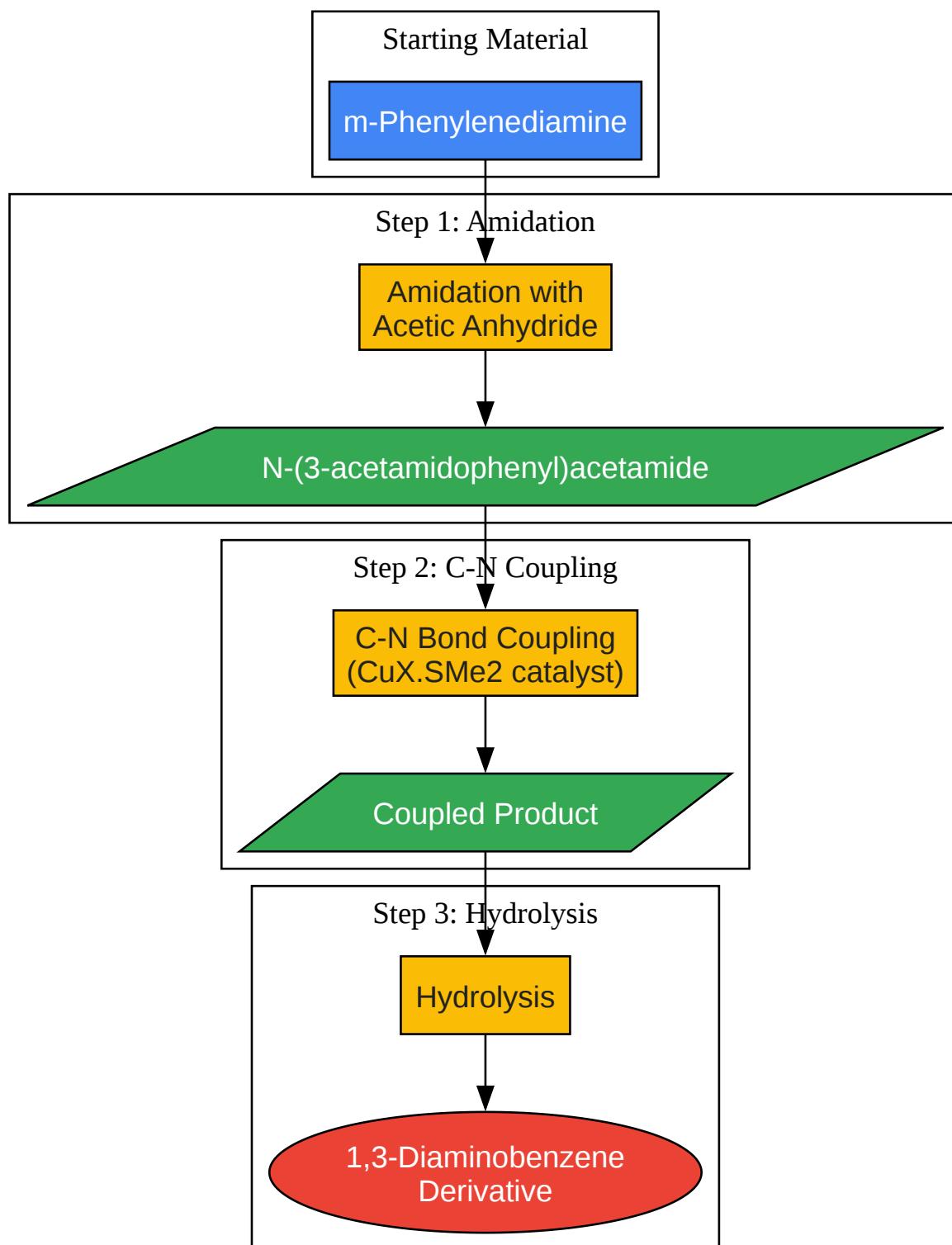
Applications in Research and Development

1,3-Diaminotetrafluorobenzene serves as a versatile building block in several areas of chemical research and development:

- Pharmaceuticals and Agrochemicals: The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^[7] This compound is a key precursor for synthesizing complex heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.^[7]
- High-Performance Polymers: It is utilized as a monomer in the synthesis of high-performance polymers. The fluorinated aromatic structure contributes to the thermal stability, chemical resistance, and desirable mechanical properties of the resulting polymers.

- Materials Science: It acts as a critical precursor for functionalized materials, including the synthesis of ligands for metal-organic frameworks (MOFs).^[7]

Biological Activity and Signaling Pathways


Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways directly associated with **1,3-Diaminotetrafluorobenzene**. However, the introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate their pharmacological profiles.

The electron-withdrawing nature of the fluorine atoms in **1,3-Diaminotetrafluorobenzene** activates the amino groups, making them more reactive in nucleophilic substitution reactions. ^[7] This property is valuable for constructing novel compounds for structure-activity relationship (SAR) studies.

Further research is required to fully elucidate the specific biological effects and mechanisms of action of **1,3-Diaminotetrafluorobenzene** and its derivatives.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the generalized synthesis of a 1,3-diaminobenzene derivative.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for 1,3-diaminobenzene derivatives.

Conclusion

1,3-Diaminotetrafluorobenzene is a valuable fluorinated building block with established applications in polymer chemistry and materials science, and significant potential in drug discovery. While its detailed biological activity is an area requiring further investigation, its chemical properties make it an attractive starting material for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties and synthesis to support ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5,6-Tetrafluoro-1,3-phenylenediamine | 1198-63-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 1,3-DIAMINO-2,4,5,6-TETRAFLUOROBENZENE CAS#: 1198-64-7 [m.chemicalbook.com]
- 6. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]
- 7. 1,3-Diaminotetrafluorobenzene | High Purity Reagent [benchchem.com]
- To cite this document: BenchChem. [CAS number and physical properties of 1,3-Diaminotetrafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074364#cas-number-and-physical-properties-of-1-3-diaminotetrafluorobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com